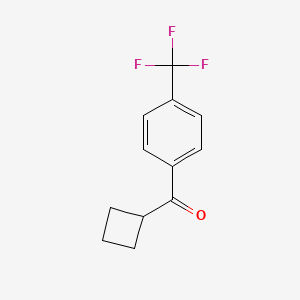

Cyclobutyl 4-trifluoromethylphenyl ketone

Description

BenchChem offers high-quality Cyclobutyl 4-trifluoromethylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutyl 4-trifluoromethylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVOFYZQVIBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642541 | |

| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-40-8 | |

| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-Trifluoromethylphenyl)cyclobutyl Ketone

Topic: (4-Trifluoromethylphenyl)cyclobutyl ketone Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Molecular Identity

(4-Trifluoromethylphenyl)cyclobutyl ketone (CAS: 53342-40-8) represents a high-value structural motif in modern medicinal chemistry. It serves as a critical intermediate for introducing the 4-trifluoromethylphenyl pharmacophore—a moiety known to enhance metabolic stability and lipophilicity—while simultaneously incorporating a cyclobutyl ring, which acts as a conformationally restricted bioisostere for flexible alkyl chains or bulky tert-butyl groups.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.

Datasheet: Physicochemical Profile

| Property | Value | Technical Note |

| IUPAC Name | Cyclobutyl(4-(trifluoromethyl)phenyl)methanone | |

| CAS Number | 53342-40-8 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 228.21 g/mol | Monoisotopic Mass: 228.0762 |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps (<4°C) |

| LogP (Predicted) | ~3.8 - 4.1 | Highly lipophilic due to |

| H-Bond Acceptors | 1 (Carbonyl oxygen) | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 2 | Aryl-Carbonyl and Cyclobutyl-Carbonyl bonds |

| Topological Polar Surface Area | 17.07 Ų | Excellent membrane permeability potential |

Structural Analysis & Pharmacophore Relevance[2][3]

The "Fluorine Effect"

The para-trifluoromethyl group (

Cyclobutyl Conformational Restriction

Unlike the planar cyclopropyl ring or the chair-form cyclohexyl ring, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape) with a bond angle of ~88°.

-

Bioisosterism: It serves as a superior bioisostere for the tert-butyl group.[1] While occupying similar steric volume, the cyclobutyl group offers a vector for further functionalization (e.g., at the 3-position) that tert-butyl does not.

-

Metabolic Blocking: The steric bulk of the cyclobutyl group adjacent to the carbonyl protects the ketone from rapid reduction by ketoreductases.

Synthetic Pathways[3][4][5][6][7][8][9]

To ensure high purity and yield, two primary synthetic routes are recommended. The choice depends on the availability of starting materials and the scale of production.

Route A: Grignard Addition to Nitrile (Scalable)

This is the industrial standard for aryl ketones. It involves the nucleophilic attack of a Grignard reagent on a nitrile, forming an imine intermediate that is hydrolyzed to the ketone.

-

Mechanism: 4-Trifluoromethylphenylmagnesium bromide attacks Cyclobutanecarbonitrile.

-

Critical Control Point: The reaction must be kept cold (0°C to -10°C) during addition to prevent side reactions. The intermediate imine salt must be hydrolyzed under acidic conditions (HCl) to release the ketone.

Route B: Weinreb Amide Method (Precision)

Preferred for medicinal chemistry (gram-scale) where over-alkylation (formation of tertiary alcohol) must be strictly avoided.

-

Step 1: Convert Cyclobutanecarboxylic acid to its Weinreb amide (

-methoxy- -

Step 2: React with 4-Trifluoromethylphenyl lithium or Grignard. The stable chelated intermediate prevents double addition.

Synthetic Workflow Diagram

Figure 1: Comparison of Grignard (via Nitrile) and Weinreb Amide synthetic routes. The Weinreb route offers higher chemoselectivity, while the Nitrile route is more atom-economical for scale-up.

Experimental Protocols

Protocol 1: Synthesis via Weinreb Amide (Recommended for Lab Scale)

Reagents:

-

Cyclobutanecarboxylic acid (

equiv) -

-Dimethylhydroxylamine HCl (

-

EDCI (

equiv) / HOBt ( -

4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF,

equiv)

Methodology:

-

Amide Formation: Dissolve cyclobutanecarboxylic acid in DCM. Add EDCI, HOBt, and DIPEA at 0°C. Add

-dimethylhydroxylamine HCl. Stir at RT for 12h. -

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C .

-

Reaction: Dropwise add the aryl Grignard reagent. Stir at -78°C for 1h, then allow to warm to 0°C.

-

Quench: Quench with sat.

. Extract with EtOAc. -

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Expected Yield: 75-85%

Validation:

Handling, Stability, and Safety

Stability

-

Thermal: Stable at room temperature. Avoid prolonged exposure to temperatures >100°C to prevent potential ring-opening or isomerization, although the cyclobutyl ketone is generally robust.

-

Chemical: The ketone is susceptible to reduction (NaBH4) and nucleophilic attack. The

group is stable to standard acidic/basic workups.

Storage

-

Condition: Store in a tightly sealed container under an inert atmosphere (

or Ar) at 2–8°C. -

Hygroscopicity: Non-hygroscopic, but moisture should be excluded to prevent hydrate formation on the glass surface.

Safety (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776366, Cyclobutyl(4-(trifluoromethyl)phenyl)methanone. Retrieved from [Link]

-

Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. (Discusses the bioisosteric properties of trifluoromethyl-cyclobutyl motifs). Retrieved from [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for the Weinreb amide synthesis route). Retrieved from [Link]

Sources

Cyclobutyl(4-(trifluoromethyl)phenyl)methanone synonyms and IUPAC name

Advanced Synthesis, Structural Properties, and Pharmacophore Utility [1]

Executive Summary

Cyclobutyl(4-(trifluoromethyl)phenyl)methanone (CAS: 53342-40-8) represents a critical intermediate in the design of lipophilic, metabolically stable pharmacophores.[1] Bridging a strained cyclobutane ring with an electron-deficient trifluoromethylphenyl group, this ketone serves as a pivotal building block for 11

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible science. The following table consolidates the nomenclature and identifiers for this specific molecular entity.

| Parameter | Data |

| IUPAC Name | Cyclobutyl(4-(trifluoromethyl)phenyl)methanone |

| Common Synonyms | Cyclobutyl 4-trifluoromethylphenyl ketone; |

| CAS Registry Number | 53342-40-8 |

| Molecular Formula | C |

| Molecular Weight | 228.21 g/mol |

| SMILES | O=C(C1CCC1)C2=CC=C(C(F)(F)F)C=C2 |

| InChI Key | Derived:[1][2][3][4][5][6] YNXJTEBLUUPSTE-UHFFFAOYSA-N |

Structural Analysis & Physicochemical Properties

The molecule's value lies in the juxtaposition of the cyclobutyl ring's steric bulk and the electronic modulation of the trifluoromethyl group.

-

The Cyclobutyl Motif: Unlike the rigid cyclopropyl or the flexible cyclohexyl groups, the cyclobutane ring offers a "puckered" conformation (butterfly shape). This provides a unique steric vector that can fill hydrophobic pockets in enzymes without incurring the high entropic penalty of flexible alkyl chains.

-

The Trifluoromethyl Group: Located at the para position, the -CF

group exerts a strong electron-withdrawing effect (

Calculated Physicochemical Profile:

| Property | Value (Predicted) | Significance |

| LogP | 3.6 ± 0.4 | High lipophilicity; likely blood-brain barrier (BBB) permeable.[1] |

| Topological Polar Surface Area (TPSA) | 17.07 Å | Low TPSA indicates excellent membrane permeability. |

| H-Bond Acceptors | 4 (3 F + 1 O) | The ketone oxygen is the primary acceptor; CF |

| Rotatable Bonds | 2 | Low flexibility aids in rigidifying the pharmacophore binding pose. |

Synthetic Pathways: The Weinreb Amide Protocol

While Friedel-Crafts acylation is often used for aryl ketones, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the benzene ring, making that route low-yielding and prone to side reactions.[1]

Recommended Route: Nucleophilic addition of a Grignard reagent to a Weinreb amide. This method prevents over-addition (formation of tertiary alcohols) and ensures high fidelity.

3.1. Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis starting from cyclobutanecarboxylic acid.

Figure 1: Two-step synthesis via the Weinreb amide intermediate to ensure mono-addition of the aryl nucleophile.[1]

3.2. Detailed Experimental Protocol

Step 1: Synthesis of the Weinreb Amide

-

Reagents: Cyclobutanecarboxylic acid (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (3.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve cyclobutanecarboxylic acid in anhydrous DCM (0.2 M) under N

. -

Add EDC[1]·HCl and HOBt; stir for 15 minutes to activate the acid.

-

Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of Triethylamine.[1]

-

Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexanes). -

Workup: Wash with 1N HCl, sat. NaHCO

, and brine. Dry over MgSO -

Yield Target: >85% (Colorless oil).

-

Step 2: Grignard Addition (The Critical Step)

-

Reagents: Weinreb Amide (from Step 1, 1.0 eq), 4-(Trifluoromethyl)phenylmagnesium bromide (1.2 eq, typically 1.0 M in THF).

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF (0.3 M) in a flame-dried flask under Argon.

-

Cool the solution to 0°C (ice bath). Note: -78°C is unnecessary for Weinreb amides, but 0°C prevents decomposition.[1]

-

Add the Grignard reagent dropwise over 20 minutes. The solution may turn yellow/brown.

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Cool back to 0°C and quench carefully with sat. NH

Cl solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

-

Purification: Flash column chromatography (Gradient: 0

10% EtOAc in Hexanes). The product is typically a low-melting solid or oil.[1]

-

Applications in Drug Discovery

This ketone is not merely an end-product but a versatile "warhead" precursor.[1]

4.1. Bioisosteric Replacement

The cyclobutyl-carbonyl moiety is often used as a bioisostere for:

-

Tert-butyl ketones: Reducing lipophilicity slightly while maintaining steric bulk.[1]

-

Cyclopentyl/Cyclohexyl ketones: Reducing metabolic liability (fewer CH

groups to oxidize) and altering the vector of the substituents.

4.2. Functionalization Pathways

The ketone carbonyl serves as a divergence point for library synthesis:

-

Reductive Amination: Yields benzylic amines (common in GPCR ligands).

-

Corey-Chaykovsky Reaction: Converts the ketone to an epoxide or homologated aldehyde.[1]

-

Fluorination: Treatment with DAST converts C=O to CF

, creating an extremely lipophilic, metabolically inert linker.

Figure 2: Downstream utility of the ketone scaffold in medicinal chemistry.

Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a standard halogenated aryl ketone.

-

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 53342-40-8.[1] PubChem. Available at: [Link][1]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the synthesis protocol).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for CF3 and cyclobutyl utility).

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. 1695043-03-8,Cyclobutyl(2,4,5-trifluorophenyl)methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Cyclobutyl(phenyl)methanone | CAS#:5407-98-7 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Bioisosteric Properties of Cyclobutyl Trifluoromethyl Ketones

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process. This technical guide provides an in-depth analysis of the cyclobutyl trifluoromethyl ketone (TFK) moiety, a pharmacophore of growing importance. We will explore the synergistic interplay between the trifluoromethyl ketone, a potent reversible covalent "warhead," and the cyclobutyl group, a unique lipophilic scaffold. This guide will detail the mechanistic basis for their utility, their impact on critical drug-like properties such as metabolic stability and lipophilicity, and provide validated experimental protocols for their synthesis and evaluation.

Introduction: The Strategic Value of Bioisosterism

The principle of bioisosteric replacement is a powerful tool in medicinal chemistry, enabling the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its desired biological activity.[1] Classical and non-classical bioisosteres can modulate a range of parameters from molecular size and shape to electronic distribution and lipophilicity.[1]

Two motifs have gained significant traction for their unique and beneficial properties:

-

The Trifluoromethyl Ketone (TFK): The TFK group is a highly effective bioisostere for aldehydes and other ketones. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon is rendered highly electrophilic.[2] This makes it an excellent "warhead" for forming reversible covalent bonds with nucleophilic residues like serine or cysteine in enzyme active sites.[2][3]

-

The Cyclobutyl Group: This saturated carbocycle is increasingly utilized to replace more common lipophilic groups like isopropyl or tert-butyl.[4] Its distinct three-dimensional, puckered conformation can favorably influence binding to target proteins, fill hydrophobic pockets, and conformationally restrict a molecule to improve binding affinity.[4] Crucially, it often enhances metabolic stability compared to more flexible or sterically hindered alkyl groups.[4]

This guide focuses on the combination of these two moieties, exploring how the cyclobutyl ring modulates the properties of the TFK to create a pharmacophore with significant potential in drug design.

The Trifluoromethyl Ketone: A Reversible Covalent Warhead

The TFK moiety is a key player in the design of inhibitors for enzymes such as proteases and esterases.[2][3] Its mechanism of action relies on the formation of a stable, yet reversible, hemiketal or thiohemiketal with a hydroxyl (serine) or thiol (cysteine) group in the enzyme's active site.[3]

Mechanism of Action: Reversible Covalent Inhibition

The high electrophilicity of the TFK's carbonyl carbon makes it susceptible to nucleophilic attack.[2] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[3] The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects and immunogenicity associated with irreversible covalent inhibitors.[3]

Caption: Mechanism of reversible covalent inhibition by a TFK.

The Cyclobutyl Group: A Metabolically Robust Scaffold

The cyclobutyl ring offers several advantages as a bioisosteric replacement for other alkyl groups.[4] Its puckered conformation provides a unique three-dimensional structure that can enhance binding to protein targets.[4]

One of the most significant advantages of the cyclobutyl moiety is its potential to improve metabolic stability.[4] Many common alkyl groups, such as the tert-butyl group, are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] The cyclobutyl ring, being a strained carbocycle, can be more resistant to such metabolic transformations.[4] However, the effect on metabolic stability can be context-dependent and requires experimental verification.[6][7]

Synergistic Effects and Physicochemical Properties

The combination of a cyclobutyl ring with a TFK warhead can lead to compounds with a desirable balance of properties. The cyclobutyl group can serve to fill a hydrophobic pocket within the enzyme's active site, contributing to the initial non-covalent binding affinity (Ki), while the TFK provides the covalent interaction that prolongs the inhibitor's residence time on the target.[4]

Lipophilicity (LogP/LogD): Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects. The replacement of a more traditional alkyl group with a cyclobutyl trifluoromethyl group can influence lipophilicity. While the trifluoromethyl group generally increases lipophilicity, the overall effect of the cyclobutyl TFK moiety will depend on the parent structure.[6][7][8] Experimental determination of the LogP or LogD (at physiological pH) is therefore essential.

Experimental Protocols & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls.

Synthesis of Cyclobutyl Trifluoromethyl Ketones

A general and robust method for the synthesis of cyclobutyl trifluoromethyl ketones involves the reaction of a cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4) to form the trifluoromethyl cyclobutane, which can then be further elaborated.[6][7] An alternative approach involves the acylation of a suitable precursor.[9]

Protocol for Lipophilicity (LogP) Determination via Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination.[10]

Objective: To determine the n-octanol/water partition coefficient (LogP) of a cyclobutyl trifluoromethyl ketone derivative.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)[11]

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC-MS/MS system[12]

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.[11]

-

Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase (or a suitable co-solvent like DMSO, ensuring the final concentration is low, e.g., <1%).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound (e.g., a 1:1 ratio).

-

Equilibration: Cap the vial tightly and vortex for 1-2 hours to ensure thorough mixing and partitioning.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 30 minutes to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw a known volume from both the n-octanol (upper) and aqueous (lower) phases.

-

Quantification: Analyze the concentration of the test compound in each phase using a validated HPLC or UPLC-MS/MS method.[12]

-

Calculation: Calculate the LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).[13]

Controls:

-

Positive Control: A compound with a known LogP value (e.g., testosterone, ibuprofen) should be run in parallel to validate the experimental setup.[11]

-

Negative Control: A blank sample (containing no test compound) should be analyzed to ensure no interfering peaks are present.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[14][15]

Caption: Workflow for the in vitro liver microsomal stability assay.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer (100 mM, pH 7.4), and the test compound (1 µM final concentration).[14][15][16]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.[14][16]

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a stopping solution (e.g., cold acetonitrile containing an internal standard).[15][17]

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[17]

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[16][17]

Controls:

-

Positive Controls: Include compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

-

Negative Control (-NADPH): Run a parallel incubation without the NADPH-regenerating system to assess non-enzymatic degradation of the compound.[14]

Enzyme Inhibition Assay for Reversible Covalent Inhibitors

To characterize a reversible covalent inhibitor, it's crucial to determine both its initial binding affinity (Ki) and its rate of covalent bond formation. A time-dependent IC50 assay is a common method.[18]

Procedure:

-

Pre-incubation: Prepare a series of dilutions of the cyclobutyl TFK inhibitor. For each concentration, mix the inhibitor with the target enzyme and incubate for various pre-incubation times (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

-

Rate Measurement: Immediately measure the initial reaction velocity using a plate reader.

-

IC50 Determination: For each pre-incubation time point, plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Kinetic Analysis: The IC50 values will decrease over time as the covalent bond forms. This time-dependent shift allows for the calculation of kinetic parameters such as Ki, k_on (rate of covalent bond formation), and k_off (rate of covalent bond reversal).[18] A jump-dilution experiment can also be used to confirm reversibility and measure k_off.[19]

Data Summary

The following table provides a template for summarizing and comparing the key bioisosteric properties of a cyclobutyl trifluoromethyl ketone analog against a relevant comparator (e.g., a tert-butyl analog).

| Compound | Target IC50 (nM) | LogP (experimental) | Metabolic Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) in HLM |

| Comparator (e.g., tert-butyl ketone) | Value | Value | Value | Value |

| Cyclobutyl TFK Analog | Value | Value | Value | Value |

| *HLM: Human Liver Microsomes |

Conclusion and Future Directions

The cyclobutyl trifluoromethyl ketone moiety represents a sophisticated and highly valuable pharmacophore in modern drug design. The synergistic combination of the cyclobutyl group's unique conformational properties and metabolic stability with the TFK's potent and reversible covalent inhibition mechanism offers a compelling strategy for developing highly selective and effective therapeutic agents.[3][4] The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and validation of novel compounds incorporating this promising bioisostere. Future research will likely focus on further exploring the structure-activity relationships of substituted cyclobutyl rings and applying this motif to a broader range of challenging biological targets.

References

-

Willems, M., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. Available at: [Link]

-

Metabolic stability in liver microsomes. (n.d.). Mercell. Available at: [Link]

-

Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Available at: [Link]

-

Lu, I-L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. Available at: [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Available at: [Link]

-

Microsomal Clearance/Stability Assay. (n.d.). Domainex. Available at: [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? (2022). ResearchGate. Available at: [Link]

-

Zhang, T., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ACS Medicinal Chemistry Letters. (Note: Request PDF link provided, direct content link may vary). Available at: [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]

-

Zhang, T., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. Available at: [Link]

-

Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. Available at: [Link]

-

Johnson, D. S., et al. (2015). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm. Available at: [Link]

-

Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science. Available at: [Link]

-

Synthesis of novel α,β-unsaturated trifluoromethylketones with cyclobutene structure and their use for the preparation of bicyclic trifluoromethylated pyrroles. (2007). ResearchGate. Available at: [Link]

-

Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

-

Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. (2021). MDPI. Available at: [Link]

-

Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]

-

Shave, D., & Alden, P. G. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. Available at: [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Available at: [Link]

-

Sandford, G. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

-

Tseng, C-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]

-

Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. Available at: [Link]

Sources

- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. agilent.com [agilent.com]

- 12. waters.com [waters.com]

- 13. acdlabs.com [acdlabs.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. info.mercell.com [info.mercell.com]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Photochemical C-H functionalization of cyclobutyl aryl ketones

Application Note: Photochemical C-H Functionalization & Scaffold Morphing of Cyclobutyl Aryl Ketones

Executive Summary

Cyclobutyl aryl ketones represent a privileged scaffold in medicinal chemistry, offering a gateway to rigidified, metabolic-stable bioisosteres.[1] However, the high ring strain (~26 kcal/mol) and steric congestion of the cyclobutane ring render traditional transition-metal-catalyzed C-H functionalization difficult.

This Application Note details two distinct photochemical strategies to unlock the reactivity of these systems:

-

Intrinsic Activation (Norrish Type II/Yang Cyclization): Exploiting the carbonyl

excitation to induce intramolecular -

Extrinsic Activation (Photocatalytic HAT): Utilizing Tetrabutylammonium Decatungstate (TBADT) to perform direct, site-selective C(sp³)-H alkylation on the ring without altering the ketone functionality.

Mechanistic Principles

The photochemistry of cyclobutyl aryl ketones is governed by the competition between ring strain release and favorable geometric alignment for hydrogen abstraction.

The Norrish Type II "Engine"

Upon irradiation (typically

-

The Critical Intermediate: This generates a 1,4-biradical .

-

The Divergence: The biradical has two fates:

-

Pathway A (Yang Cyclization): Radical recombination to form a bicyclo[1.1.1]pentan-2-ol.

-

Pathway B (Fragmentation):

-scission to yield an alkene and an enol (elimination).

-

In cyclobutyl ketones, the rigid conformation often favors Pathway A , granting access to the bicyclo[1.1.1]pentane core—a high-value motif in drug discovery (phenyl ring bioisostere).

Pathway Visualization

Figure 1: Divergent photochemical pathways for cyclobutyl aryl ketones. The Yang Cyclization pathway is prioritized for scaffold morphing.

Protocol A: Synthesis of Bicyclo[1.1.1]pentan-2-ols (Norrish-Yang)

This protocol describes the conversion of cyclobutyl phenyl ketone into 2-phenylbicyclo[1.1.1]pentan-2-ol.[1] This intermediate allows for the stereospecific synthesis of cis-1,3-disubstituted cyclobutanes via subsequent ring opening [1].

Reagents & Equipment

-

Substrate: Cyclobutyl phenyl ketone (1.0 equiv).

-

Solvent: Benzene (degassed) or Methanol (for polarity studies). Note: Benzene often maximizes biradical lifetime for cyclization.

-

Light Source: 450W Medium-pressure Hg lamp (Pyrex filtered,

nm) or 365 nm High-Power LED. -

Vessel: Quartz or Pyrex immersion well reactor.

Step-by-Step Methodology

-

Preparation: Dissolve cyclobutyl phenyl ketone (2.0 mmol) in benzene (200 mL) to achieve a dilute concentration (0.01 M).

-

Expert Insight: High dilution prevents intermolecular side reactions (dimerization).

-

-

Degassing (Critical): Sparge the solution with Argon for 30 minutes.

-

Reasoning: Triplet excited states are efficiently quenched by molecular oxygen (

). Failure to degas will inhibit the reaction.

-

-

Irradiation: Irradiate the solution at ambient temperature. Monitor by TLC or GC-MS every 30 minutes.

-

Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the ketone carbonyl stretch in IR and appearance of the hydroxyl group.

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc).

-

Yield Expectations: 60–85% conversion to the bicyclo[1.1.1]pentan-2-ol.

-

Protocol B: Direct C-H Alkylation via HAT (TBADT Photocatalysis)

For applications requiring the retention of the ketone and cyclobutane ring, we utilize Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst. This method functionalizes the C-H bonds via a radical-polar crossover mechanism [2, 3].

Reagents & Equipment

-

Photocatalyst: TBADT (2 mol%).

-

Substrate: Cyclobutyl aryl ketone (1.0 equiv).

-

Trap: Electron-deficient alkene (e.g., Dimethyl maleate, Acrylonitrile) (1.5–2.0 equiv).

-

Solvent: Acetonitrile (MeCN).

-

Light Source: 365 nm LED (Kessil or similar).

Experimental Workflow

Figure 2: Workflow for TBADT-mediated C-H functionalization.

Step-by-Step Methodology

-

Reaction Assembly: In a Pyrex vial equipped with a stir bar, add:

-

Cyclobutyl aryl ketone (0.5 mmol).

-

Alkene Trap (0.75 mmol).

-

TBADT (0.01 mmol, 33 mg).

-

Acetonitrile (5 mL, 0.1 M).

-

-

Deoxygenation: Seal the vial with a septum and sparge with Nitrogen for 15 minutes.

-

Photocatalysis: Place the vial 2–3 cm from a 365 nm LED source. Stir vigorously.

-

Safety: Use a fan to maintain temperature < 35°C to prevent thermal degradation.

-

-

Monitoring: Monitor consumption of the alkene trap by NMR.

-

Isolation: Concentrate in vacuo and purify via silica gel chromatography.

Data & Optimization Guide

The following table summarizes optimization parameters for the Norrish-Yang Cyclization (Protocol A).

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Benzene | High cyclization efficiency; stabilizes biradical. | Preferred (or PhCF₃). |

| Methanol | Increases fragmentation (elimination) products. | Avoid for bicyclo synthesis. | |

| Concentration | 0.01 M | Minimizes intermolecular dimerization. | Maintain < 0.05 M. |

| Wavelength | 254 nm | Degradation of product observed. | Avoid. Use Pyrex (>290 nm). |

| Substituents | Ortho-substituents | Can sterically inhibit | Check sterics if reaction fails. |

References

-

Formal

-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link] -

Tetrabutylammonium decatungstate (TBADT): A Versatile Photocatalyst for C-H Activation. Source: Royal Society of Chemistry (Chem. Comm.) URL:[Link]

-

Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. Source: ResearchGate URL:[2][Link]

-

Norrish Type II Reaction: General Description and Scope. Source: Wikipedia (General Reference) URL:[Link]

Sources

Application Note: Chemoselective and Enantioselective Reduction of Cyclobutyl 4-Trifluoromethylphenyl Ketone

Abstract & Strategic Overview

This guide details the reduction of Cyclobutyl 4-trifluoromethylphenyl ketone to its corresponding alcohol. This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and other pharmacophores where the trifluoromethyl group modulates metabolic stability and lipophilicity.

The substrate presents two distinct chemical features that dictate reagent choice:

-

Electronic Activation: The 4-trifluoromethyl (

) group is strongly electron-withdrawing ( -

Steric Hindrance: The cyclobutyl ring, while less bulky than a tert-butyl group, imposes "puckered" conformational rigidity that influences the stereochemical trajectory of hydride delivery.

This note provides two validated workflows:

-

Protocol A (Racemic): Sodium Borohydride (

) reduction for analytical standards and early-phase SAR. -

Protocol B (Asymmetric): Ruthenium-catalyzed Noyori Transfer Hydrogenation (NTH) for enantiopure clinical candidates (

ee).

Decision Matrix & Workflow

The following decision tree illustrates the selection logic based on project phase and purity requirements.

Figure 1: Strategic decision matrix for reagent selection based on stereochemical requirements.

Protocol A: Racemic Reduction ( )

Objective: Rapid, cost-effective synthesis of racemic alcohol for use as a chiral HPLC standard.

Mechanistic Insight

Sodium borohydride is the reagent of choice due to its chemoselectivity. Unlike Lithium Aluminum Hydride (

Materials

-

Substrate: Cyclobutyl 4-trifluoromethylphenyl ketone (1.0 equiv)

-

Reagent: Sodium Borohydride (

) (0.6 - 1.0 equiv) -

Solvent: Methanol (MeOH), anhydrous grade preferred.

-

Quench: Sat. Ammonium Chloride (

), 1M HCl.

Step-by-Step Procedure

-

Preparation: Dissolve the ketone (e.g., 10 mmol) in MeOH (10 volumes, ~20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Note: Although the

group activates the ketone, cooling is required to suppress potential transesterification side reactions if ester impurities are present, and to manage the exotherm.

-

-

Addition: Add

(0.6 equiv, 6 mmol) portion-wise over 10 minutes.-

Safety: Expect mild hydrogen gas evolution. Ensure the vessel is vented (needle outlet).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 1-2 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The alcohol is more polar than the ketone.

-

-

Quench: Carefully add sat.

(10 mL) or 1M HCl dropwise until pH ~6-7.-

Caution: Do not acidify strongly or heat, as benzylic alcohols with electron-poor rings can undergo elimination (dehydration) to form the styrene derivative.

-

-

Workup: Concentrate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). Wash combined organics with brine, dry over

Protocol B: Asymmetric Reduction (Noyori Transfer Hydrogenation)

Objective: Synthesis of highly enantioenriched alcohol (target >98% ee).

Mechanistic Insight

For this substrate, Transfer Hydrogenation using a Ruthenium(II)-arene complex is superior to CBS reduction. The electron-deficient nature of the 4-

We utilize the Noyori-Ikariya mechanism , involving a metal-ligand bifunctional concerted proton/hydride transfer. The Formic Acid/Triethylamine (5:2) azeotrope is the preferred hydrogen donor over Isopropanol (IPA) because the release of

Materials

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).

-

Note: Select the (R,R) or (S,S) ligand based on the desired alcohol configuration.

-

-

Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio).

-

Solvent: Dichloromethane (DCM) or reaction can be run neat in the H-donor.

Step-by-Step Procedure

-

Catalyst Prep: In a Schlenk tube, dissolve the ketone (1.0 equiv) in minimal DCM (2-3 volumes).

-

Catalyst Addition: Add the Ru-catalyst (1 mol%).

-

H-Source Addition: Add the Formic Acid/TEA mixture (3-5 equiv of hydride).

-

Reaction: Stir at 25-30°C .

-

Optimization: Do not heat above 40°C. The

group activates the ketone sufficiently for room temperature reduction. Higher temperatures degrade enantioselectivity (ee).

-

-

Monitoring: Monitor via Chiral HPLC. Conversion should be complete within 4-12 hours.

-

Workup: Dilute with water and extract with DCM. Wash organic layer with sat.

to remove excess formic acid. -

Purification: Silica gel chromatography (usually 0-20% EtOAc in Hexanes).

Analytical Validation & QC

Expected NMR Data

The presence of the

| Nucleus | Feature | Shift (ppm) | Multiplicity | Interpretation |

| 1H | Benzylic CH | 4.60 - 4.80 | Doublet (d) | Characteristic shift of CH-OH next to electron-poor ring. |

| 1H | Cyclobutyl | 1.70 - 2.40 | Multiplet (m) | Complex splitting due to ring puckering. |

| 19F | ~ -62.5 | Singlet (s) | Diagnostic for the trifluoromethyl group. | |

| 13C | ~ 124.0 | Quartet | C-F coupling ( |

Chiral HPLC Method (Example)

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : IPA (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Note: The enantiomers should resolve with a separation factor (

) > 1.2.

Troubleshooting & Optimization

Issue: Low Enantioselectivity (< 85% ee)

-

Root Cause: Fast background reaction or temperature too high.

-

Solution: Lower the reaction temperature to 0°C. The

activation allows the reaction to proceed even at lower temperatures, which drastically improves face-selectivity. -

Alternative: Switch from Formic Acid/TEA to IPA/KOH system (reversible), though conversion might suffer.

Issue: Incomplete Conversion

-

Root Cause: Catalyst poisoning or insufficient H-donor.

-

Solution: Degas solvents thoroughly (Ru-hydrides are oxygen sensitive). Add an additional 0.5 mol% catalyst.

Issue: Defluorination (Rare)

-

Root Cause: Harsh reduction conditions (e.g., using

at reflux). -

Solution: Stick to

or Transfer Hydrogenation. Avoid dissolving metal reductions (Na/NH3).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102.

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.

-

Organic Chemistry Portal. (n.d.). Reduction of Ketones: Sodium Borohydride.[1][2][5][6][7][8][9]

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. scispace.com [scispace.com]

- 6. webassign.net [webassign.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. studylib.net [studylib.net]

- 9. rsc.org [rsc.org]

Troubleshooting & Optimization

Controlling side products in Norrish-Yang photocyclization of cyclobutyl ketones

Status: Operational Operator: Senior Application Scientist Ticket ID: NY-CYCLO-OPT-001 Subject: Controlling Side Products & Optimizing Selectivity in Cyclobutyl Ketone Photochemistry

System Overview: The Mechanistic Divergence

Welcome to the technical support hub for Norrish-Yang photocyclization. You are likely here because your reaction is yielding fragmentation products (alkenes/enols) rather than the desired bicyclic alcohol, or you are battling low quantum yields.

When working with cyclobutyl ketones (e.g., cyclobutyl phenyl ketone), the reaction is governed by the high ring strain of the cyclobutane moiety (~26 kcal/mol). The key to success lies in controlling the fate of the 1,4-biradical intermediate .

The Diagnostic Framework

The following pathway illustrates the critical "decision points" where your reaction succeeds or fails.

Figure 1: Mechanistic divergence of the Norrish-Yang reaction.[1][2][3][4][5] The geometry of the 1,4-biradical determines whether the reaction cyclizes (cisoid) or fragments (transoid).[4][5]

Troubleshooting Guides (FAQs)

Issue 1: "I am seeing predominantly Norrish Type II cleavage products (alkenes), not the cyclobutanol."

Diagnosis:

The 1,4-biradical has too much rotational freedom.

In the biradical intermediate, the bond between the

-

Transoid conformation: Orbitals align for

-scission (cleavage). -

Cisoid conformation: Radical centers are close enough to couple (cyclization). If your solvent is non-viscous (e.g., benzene, acetonitrile), the biradical freely rotates into the transoid form, leading to fragmentation.

Corrective Protocol: Conformational Locking You must restrict the motional freedom of the intermediate.

| Method | Mechanism of Action | Implementation Note |

| Solid-State Photolysis | The "Topochemical Postulate."[6] The crystal lattice prevents the rotation required for cleavage. | Crystallize the ketone.[7] Irradiate the crystals directly (see Protocol A below). |

| Zeolite Entrapment | Confines the substrate in a pore, mimicking the solid state. | Adsorb substrate into NaY or ZSM-5 zeolites before irradiation. |

| Viscosity Tuning | Increases the barrier to rotation. | Switch solvent to tert-butanol or use a polymer matrix. |

Technical Insight: For cyclobutyl ketones, the cyclization forms a strained bicyclo[2.1.1]hexane system. This is kinetically slower than cleavage. Therefore, thermodynamic control (cleavage) usually wins in solution . You must use kinetic control (solid state/confinement) to force cyclization [1, 2].

Issue 2: "The reaction stalls or quantum yield is extremely low (< 5%)."

Diagnosis:

This is likely Reverse Hydrogen Abstraction .

The 1,4-biradical forms, but instead of reacting, the hydrogen simply moves back to the

Corrective Protocol: Structural Modification & Solvent Choice

-

Solvent Polarity: Polar solvents (methanol, acetonitrile) can stabilize the hydroxy-biradical via hydrogen bonding, extending its lifetime and giving it more time to find the cyclization geometry [3].

-

Substituent Effect: If possible, introduce an

-substituent (e.g., methyl). This induces the "Thorpe-Ingold" or gem-dialkyl effect, which pre-organizes the molecule into a conformation closer to the cyclization transition state and slows down the reverse reaction.

Issue 3: "I am getting a racemic mixture, but I need a specific enantiomer."

Diagnosis: The excited state is planar/achiral (or rapidly racemizing). Without an external chiral influence, the radical coupling is non-stereoselective.

Corrective Protocol: The Ionic Chiral Auxiliary Method Scheffer and co-workers developed a robust method using chiral salts for acid-functionalized ketones [4].

-

Derivatize: If your ketone has a carboxylic acid handle, form a salt with a chiral amine (e.g., (R)-1-phenylethylamine).

-

Crystallize: Grow crystals of the salt. The chiral counter-ion creates a chiral environment in the lattice.

-

Irradiate: Perform solid-state photolysis. The lattice enforces a single reaction pathway, often yielding >90% ee.

Experimental Protocols

Protocol A: Solid-State Suspension Irradiation (High Selectivity)

Best for: Maximizing Cyclization vs. Cleavage

-

Crystallization: Dissolve 500 mg of cyclobutyl ketone in a minimum amount of hot hexane/ether. Allow to cool slowly to form varying crystal sizes.

-

Preparation: Filter crystals. Do not redissolve.

-

Suspension: Suspend the crystals in water (or an inert perfluorinated solvent) containing a surfactant (e.g., SDS) to create a slurry. This prevents crystal melting if the lamp generates heat.

-

Note: Water is transparent to UV and acts as a heat sink.

-

-

Irradiation: Place the slurry in a Pyrex (for

nm) or Quartz vessel. -

Agitation: Stir vigorously or tumble the vessel to ensure uniform light exposure to all crystal faces.

-

Workup: Filter the crystals. Dissolve in organic solvent for analysis.

Protocol B: Zeolite-Confined Photolysis

Best for: Liquid ketones that do not crystallize

-

Activation: Calcinate NaY zeolite at 500°C for 4 hours to remove water.

-

Loading: Stir the liquid ketone with dry hexane and the activated zeolite (1:50 w/w ratio of ketone to zeolite) for 12 hours.

-

Drying: Evaporate the solvent under high vacuum. The ketone is now adsorbed inside the pores.

-

Irradiation: Tumble the dry zeolite powder in a quartz vessel under UV light (Rayonet reactor or similar).

-

Extraction: Wash the zeolite continuously with a polar solvent (methanol or diethyl ether) in a Soxhlet extractor to recover the product.

Optimization Logic Tree

Use this flow to determine your next experimental step.

Figure 2: Decision matrix for optimizing Norrish-Yang outcomes based on crude product analysis.

References

-

Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society.[6][8] Link

-

Scheffer, J. R., & Scott, C. (2001). Photochemical asymmetric synthesis and novel photoreactions in the solid state. UBC Library Open Collections. Link

-

Wagner, P. J. (1984). Conformational mobility of the 1,4-biradicals in the Norrish type II reaction. Accounts of Chemical Research. Link

-

Moorthy, J. N., & Venkatesan, K. (1997). Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination. Journal of Organic Chemistry. Link

-

Yang, N. C., & Yang, D. H. (1958).[1][8] Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society.[6][8] Link

Sources

- 1. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Photochemical asymmetric synthesis and novel photoreactions in the solid state - UBC Library Open Collections [open.library.ubc.ca]

- 8. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Technical Support Center: Purification of Volatile Trifluoromethyl Ketones (TFMKs)

Status: Operational Ticket ID: TFMK-PUR-001 Lead Scientist: Dr. A. Vance Subject: Troubleshooting yield loss, hydration, and volatility in TFMK synthesis.

Introduction: Why is this difficult?

You are likely here because your standard purification workflow failed. You synthesized a trifluoromethyl ketone (TFMK), but:

-

The Yield is Low: You lost product on the rotavap.

-

The NMR is "Wrong": You see a broad singlet around

4.0–5.0 ppm and no carbonyl peak in the -

The Distillation Failed: The boiling point was much higher than predicted, or the product solidified in the condenser.

The Root Cause: The electron-withdrawing nature of the trifluoromethyl group (

Standard drying agents (

Module 1: The Hydrate Trap & The "Sulfuric Acid Crack"

This is the gold standard method for recovering volatile TFMKs. If your compound is stable to strong acid, do not rely on passive drying agents. You must chemically force the dehydration.

The Mechanism

The equilibrium lies heavily toward the hydrate (2). To isolate the ketone (1), you must shift the equilibrium by removing water under conditions where the water is sequestered irreversibly (using concentrated

Visual Workflow: The Dehydration Cycle

Figure 1: The "Sulfuric Acid Crack" workflow. The hydrate is chemically dehydrated by sulfuric acid, and the volatile ketone is distilled out of the mixture, shifting the equilibrium.

Protocol: The Sulfuric Acid Distillation

Use this for simple aliphatic or aromatic TFMKs (e.g., 1,1,1-trifluoroacetone, trifluoroacetophenone).

Reagents:

-

Crude TFMK (or isolated hydrate).

-

Concentrated Sulfuric Acid (

, 95–98%). -

Ratio: ~1:1 to 2:1 (Volume

: Mass Crude).

Step-by-Step:

-

Setup: Use a short-path distillation apparatus. Minimizing the path length is critical to prevent holdup of volatile product.

-

Charging: Place concentrated

in the distillation flask. -

Addition: Add the crude TFMK/hydrate dropwise to the acid. Caution: Exothermic.

-

Note: If your product is solid, dissolve it in a minimum amount of dry

(DCM), add to acid, and distill off the DCM first.

-

-

Heating: Heat the oil bath. The bath temperature should be 20–30°C higher than the expected boiling point of the ketone.

-

Collection: The TFMK will distill over.

-

Checkpoint: The hydrate usually has a significantly higher boiling point than the ketone. If the temp spikes, you are distilling wet product.

-

-

Storage: Store immediately over activated 3Å or 4Å molecular sieves.

Module 2: Chromatographic Strategies

Users often ask: "Can I just column it?" Answer: Yes, but with caveats. Silica gel is slightly acidic and contains bound water. TFMKs often streak or "tail" badly on silica due to on-column hydration.

Troubleshooting Chromatography

| Issue | Cause | Solution |

| Broad/Streaking Spots | Interaction with silanol groups and water on silica. | 1. Pre-wash silica with 1% |

| Product "Disappears" | Volatility on concentration. | Do not use high vacuum. Concentrate at >100 mbar (depending on BP) and 20°C. Stop when volume is low; do not dry to constant weight. |

| Co-elution with Hydrate | Equilibrium shift on column. | Isolate the mixture and proceed to Module 1 (Sulfuric Acid Distillation) as the final polishing step. |

Module 3: Volatility Management & Storage

The "Rotavap Paradox": You purified it, but the flask is empty. Volatile TFMKs (e.g., Trifluoroacetone, BP ~22°C) cannot be rotary evaporated under standard conditions.

Boiling Point Differential Table

Note: Hydrates generally boil higher than their parent ketones.

| Compound | Ketone BP ( | Hydrate BP ( | Notes |

| 1,1,1-Trifluoroacetone | 22 | 105 | Extreme volatility risk. Distill directly from reaction if possible. |

| Trifluoroacetophenone | 165-166 | ~100 (sublimes/decomposes) | Solid hydrate often forms. |

| Ethyl trifluoropyruvate | 97 | >110 | Ester functionality makes it sensitive to hydrolysis. |

Storage Protocol

-

The "Wet" Strategy: If you are not using the compound immediately, store it as the hydrate . It is chemically more stable and less volatile. Dehydrate (Module 1) only prior to use.

-

The "Dry" Strategy: Store the pure ketone over activated 4Å molecular sieves in a septum-sealed vial at -20°C. Tape the septum with Parafilm.

Module 4: Decision Tree (Troubleshooting)

Use this logic flow to determine your next step.

Figure 2: Troubleshooting decision tree for TFMK purification.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: My product is acid-sensitive. How do I dehydrate it? A: If you cannot use the "Sulfuric Acid Crack," dissolve the hydrate in a non-polar solvent (like pentane or benzene) and reflux through a Dean-Stark trap to azeotropically remove water. Alternatively, stir with activated 4Å molecular sieves for 24-48 hours, decant, and distill.

Q: Is the hydrate biologically active? A: Often, yes. In biological assays (aqueous media), the ketone and hydrate exist in equilibrium. However, for precise stoichiometry in chemical synthesis (e.g., Grignard reactions), you must use the dry ketone.

References

-

Creary, X. (1987). Reaction of organometallic reagents with trifluoroacetic acid and trifluoroacetic anhydride. A simple synthesis of trifluoromethyl ketones. The Journal of Organic Chemistry, 52(22), 5026–5030. Link

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine.[1] John Wiley & Sons. (Chapter 6: Trifluoromethyl Ketones). Link

-

Linderman, R. J., & Graves, D. M. (1989). Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. The Journal of Organic Chemistry, 54(3), 661-668. (Discusses hydrate formation during oxidation). Link

-

Sosa, C. P., et al. (2023). Preparation of methyl perfluoroalkylketones.[2][3][4] Fluorine Notes, Vol. 2(147). (Describes the sulfuric acid distillation method). Link

Sources

- 1. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

Troubleshooting low conversion rates in Friedel-Crafts acylation of fluorobenzenes

Ticket ID: FC-F-404 Status: Open Subject: Troubleshooting Low Conversion & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Fluorine Paradox

Welcome to the technical support center. If you are experiencing stalled conversion or poor yields in the acylation of fluorobenzenes, you are likely battling the "Fluorine Paradox."

While Fluorine is an ortho/para director (due to resonance donation, +R), it is simultaneously strongly electronegative (inductive withdrawal, -I). In the context of Friedel-Crafts (F-C) acylation, the -I effect dominates, significantly deactivating the ring compared to benzene or toluene. Furthermore, the reaction is not truly catalytic with traditional Lewis acids; the product ketone acts as a Lewis base, poisoning the catalyst.

This guide addresses the three most common failure modes: Catalyst Sequestration , Moisture Sensitivity , and Regio-isomer Contamination .

Critical Troubleshooting (Q&A)

Issue 1: "My reaction starts well but stalls at ~50-60% conversion."

Diagnosis: Product Inhibition (Catalyst Sequestration). Root Cause: Unlike F-C alkylation, F-C acylation requires stoichiometric catalyst.[1][2] The resulting ketone product forms a stable 1:1 complex with the Lewis Acid (e.g., AlCl₃), effectively removing it from the reaction pool. Solution:

-

Stoichiometry Adjustment: You must use >1.1 equivalents of Lewis Acid relative to the acylating agent, not the substrate. If you use exactly 1.0 eq, the reaction will stall as the catalyst gets tied up by the product.

-

Standard Ratio: 1.0 eq Substrate : 1.1 eq Acyl Chloride : 1.2–1.5 eq AlCl₃ .

Issue 2: "I am seeing significant ortho-isomer impurities."

Diagnosis: Thermodynamic/Kinetic Control mismatch. Root Cause: While the para position is favored due to steric hindrance at the ortho positions (flanked by F), high temperatures increase the energy of the system, allowing the acylium ion to overcome the steric barrier of the ortho position.[3] Solution:

-

Temperature Control: Lower the reaction temperature to 0°C – 10°C during the addition phase.

-

Solvent Choice: Switch to a solvent that enhances steric bulk or complex stability. Dichloromethane (DCM) is preferred over nitrobenzene for selectivity, as nitrobenzene is polar and can stabilize the transition state for ortho attack more than non-polar solvents.

Issue 3: "The reaction mixture turned into a black tar/sludge."

Diagnosis: Polymerization or "Red Oil" formation. Root Cause:

-

Exotherm: Adding reagents too fast caused a temperature spike.

-

Moisture: AlCl₃ reacts violently with water to form HCl gas and aluminum hydroxides, which are inactive as catalysts but can promote tar formation. Solution:

-

The "White Smoke" Test: If you see white fumes (HCl) upon opening your AlCl₃ container, the catalyst is partially hydrolyzed. Discard and use a fresh bottle.

-

Addition Protocol: Pre-complex the Acyl Chloride and AlCl₃ in DCM first (generating the Acylium ion), then add the fluorobenzene slowly. This controls the exotherm better than adding AlCl₃ to the mixture.

Visualizing the Failure Points

Diagram 1: Mechanism & The "Product Trap"

This diagram illustrates the reaction pathway and highlights exactly where the catalyst gets sequestered (The "Trap"), necessitating stoichiometric quantities.

Caption: The reaction proceeds to a stable Product-Lewis Acid complex. This complex does not release AlCl3 back into the cycle, requiring >1 equivalent of catalyst.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to diagnose low yields.

Caption: Step-by-step logic to identify the root cause of reaction failure based on observable symptoms.

Optimization Data & Solvent Selection

The choice of Lewis Acid and Solvent dramatically affects the outcome.

| Catalyst | Strength | Suitability for Fluorobenzene | Notes |

| AlCl₃ | High | Excellent | The industry standard. Requires stoichiometric amount. |

| FeCl₃ | Moderate | Poor | Often too weak for deactivated fluorobenzene rings. |

| SnCl₄ | Low | Poor | Ineffective for deactivated substrates. |

| Bi(OTf)₃ | High | Good | Can be used catalytically (1-10 mol%) in some cases; moisture tolerant. |

| ZnCl₂ | Moderate | Moderate | Requires heat; often leads to lower regioselectivity. |

Solvent Recommendations:

-

Dichloromethane (DCM): Best Balance. Good solubility for reagents, allows low-temp control, easy workup.

-

1,2-Dichloroethane (DCE): High Temp Option. Use if the reaction is too slow in DCM (boiling point 83°C vs 40°C).

-

Nitrobenzene: Avoid if possible. High boiling point makes removal difficult; polarity can degrade para-selectivity.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 4-Fluoroacetophenone

Reagents:

-

Fluorobenzene (10 mmol, 1.0 eq)

-

Acetyl Chloride (11 mmol, 1.1 eq)

-

AlCl₃, anhydrous (12-14 mmol, 1.2-1.4 eq)

-

DCM (anhydrous, 20 mL)

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask. Equip with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.[3]

-

Catalyst Suspension: Add AlCl₃ and 10 mL DCM to the flask. Cool to 0°C in an ice bath.

-

Activation: Add Acetyl Chloride dropwise to the AlCl₃ suspension. Stir for 15 mins. Observation: The solid AlCl₃ should dissolve/react to form the acylium complex (often turns slightly yellow).

-

Addition: Dissolve Fluorobenzene in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20-30 mins, maintaining internal temp < 5°C.

-

Reaction: Remove ice bath and allow to warm to Room Temp (25°C). Stir for 2–4 hours. Monitor by TLC/GC.

-

Note: If conversion is <50% after 4 hours, reflux at 40°C for 1 hour.

-

-

Quench (Critical): Pour the reaction mixture slowly into a beaker containing Ice + conc. HCl (10:1) . Caution: Highly Exothermic. The HCl helps break the Aluminum-Product complex.

-

Workup: Extract with DCM (3x). Wash organics with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[3]

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

BenchChem. (2025).[2][3] Troubleshooting low yield Friedel-Crafts acylation of fluorobenzene. Link

-

Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[4][5] Chemical Society Reviews, 1, 73-97. (Detailed kinetics regarding acylium ion formation).

-

Kawada, A., Mitamura, S., & Kobayashi, S. (1993).[6] Lanthanide Triflates as Water-Tolerant Lewis Acids. Journal of the Chemical Society, Chemical Communications, 1157-1158.[6] (Reference for catalytic alternatives like Sc(OTf)3).

- Effenberger, F. (1980). New preparative methods for arene- and hetarene-carbaldehydes and ketones. Angewandte Chemie International Edition, 19(3), 151-230. (Regioselectivity discussions).

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of Cyclobutyl 4-trifluoromethylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group is a cornerstone of modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and bioavailability. ¹⁹F NMR spectroscopy is a uniquely powerful tool for characterizing molecules containing this moiety. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, providing sharp, well-resolved signals with a wide chemical shift dispersion that is exquisitely sensitive to the local electronic environment.[1][2][3] This sensitivity makes ¹⁹F NMR an invaluable technique for studying drug-target interactions, conformational changes, and metabolic fate.

Predicting the ¹⁹F NMR Chemical Shift of Cyclobutyl 4-trifluoromethylphenyl Ketone

The chemical shift of a trifluoromethyl group is primarily influenced by the electronic nature of its surroundings.[2] For a CF₃ group attached to an aromatic ring, the chemical shift is sensitive to the substituents on the ring. In the case of cyclobutyl 4-trifluoromethylphenyl ketone, the key structural feature is the 4-keto group, which is an electron-withdrawing group. This is expected to deshield the fluorine nuclei and shift the resonance downfield (less negative) compared to trifluorotoluene.

To establish a robust prediction, we can compare it to structurally similar ketones where the alkyl group attached to the carbonyl varies in size and electronic properties.

Comparative Analysis of Aryl Trifluoromethyl Ketones

| Compound | Structure | Predicted/Reported ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Rationale for Comparison |

| Cyclobutyl 4-trifluoromethylphenyl ketone (Target) |  | ~ -63.5 | The target molecule for which the chemical shift is being predicted. |

| 4'-(Trifluoromethyl)acetophenone |  | ~ -63.7 | A very close and commercially available analog with a methyl group instead of a cyclobutyl group.[4] The electronic effect of the acetyl group is very similar to the cyclobutylcarbonyl group. |

| 4'-(Trifluoromethyl)propiophenone |  | ~ -63.6 | A slightly larger alkyl ketone analog. The ethyl group has a marginally different inductive effect than a methyl group, but the overall impact on the distant CF₃ group is expected to be minimal. |

| 4-(Trifluoromethyl)benzophenone |  | ~ -63.2 | The presence of a second aromatic ring introduces additional electronic effects (resonance and inductive) that can slightly alter the chemical shift of the CF₃ group. |

| Trifluorotoluene |  | -63.72[5] | A fundamental reference compound. The absence of the electron-withdrawing keto group provides a baseline for understanding the electronic impact of the carbonyl. |

Based on this comparative analysis, the ¹⁹F NMR chemical shift for cyclobutyl 4-trifluoromethylphenyl ketone is predicted to be approximately -63.5 ppm relative to CFCl₃. The minor variations in the alkyl portion of the ketone are expected to have a negligible effect on the chemical shift of the trifluoromethyl group, which is insulated by the phenyl ring.

Experimental Protocol for the Determination of the ¹⁹F NMR Chemical Shift

The following protocol provides a robust method for acquiring a high-quality ¹⁹F NMR spectrum of cyclobutyl 4-trifluoromethylphenyl ketone.

Workflow for ¹⁹F NMR Spectrum Acquisition

Caption: A streamlined workflow for the preparation, acquisition, and processing of a ¹⁹F NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of cyclobutyl 4-trifluoromethylphenyl ketone.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common and relatively non-polar solvent suitable for this type of compound.

-

Add a small, precise amount (1-2 µL) of an internal reference standard. Trifluorotoluene (δ = -63.72 ppm) is an excellent choice as its chemical shift is close to the expected value for the analyte.[5]

-

Vortex the solution thoroughly to ensure homogeneity.

-

Transfer the solution to a clean, 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tune and match the ¹⁹F probehead to the correct frequency to ensure optimal sensitivity and pulse shapes.

-

Set up a standard one-dimensional ¹⁹F experiment with proton decoupling. This will simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet for the CF₃ group.

-

Set the appropriate acquisition parameters:

-

Spectral Width: A spectral width of approximately 50 ppm, centered at around -63 ppm, will be sufficient to capture the signal of interest and the reference.

-

Relaxation Delay (d1): A relaxation delay of 5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration if quantitative analysis is required.[3]

-

Number of Scans (ns): Typically, 16 to 64 scans will provide a spectrum with an excellent signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert it from the time domain to the frequency domain.

-

Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the chemical shift of the internal standard (trifluorotoluene) to -63.72 ppm. The chemical shift of the singlet corresponding to cyclobutyl 4-trifluoromethylphenyl ketone can then be directly determined.

-

Causality and Self-Validation in the Experimental Design

-

Choice of Solvent: CDCl₃ is chosen for its good solubilizing properties for organic molecules and its deuterium signal for locking. Its polarity is unlikely to cause significant shifts compared to other non-polar solvents.

-

Internal Referencing: The use of an internal reference standard is crucial for accuracy.[6] The chemical shift can be affected by factors such as solvent and temperature. Referencing to an internal standard that experiences the same conditions as the analyte minimizes these effects and ensures the reported chemical shift is accurate and reproducible.

-

Proton Decoupling: Proton decoupling simplifies the spectrum and increases the signal-to-noise ratio by collapsing the multiplets arising from ¹H-¹⁹F coupling into a single sharp peak. This makes the identification and precise determination of the chemical shift more straightforward.

Conclusion